molecular formula C23H19N5O4S B2781925 N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1114916-03-8

N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2781925
CAS No.: 1114916-03-8
M. Wt: 461.5
InChI Key: JZLVNMAEBBYAAJ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a 3-methoxyphenylsulfanyl group and an acetamide side chain linked to a furan-2-ylmethyl moiety. The compound’s design integrates a sulfanyl group, which enhances metabolic stability, and a furan ring, which may contribute to π-π stacking interactions in biological targets. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrazide cyclization, as observed in analogous compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-31-15-6-4-8-17(12-15)33-22-21-26-27(14-20(29)24-13-16-7-5-11-32-16)23(30)28(21)19-10-3-2-9-18(19)25-22/h2-12H,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLVNMAEBBYAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a furan moiety and a triazole ring fused with a quinoxaline derivative. Its unique configuration may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with 1,2,4-triazole scaffolds exhibit a range of biological activities. The specific compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

  • Mechanism of Action : The presence of the triazole ring is known to enhance the compound's interaction with microbial enzymes and receptors.
  • In Vitro Studies : In studies conducted on various bacterial strains, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like vancomycin.
    • Escherichia coli : Showed promising activity with MIC values comparable to established antimicrobial agents.
Bacterial StrainMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
Staphylococcus aureus0.125Vancomycin0.68
Escherichia coli0.5Ciprofloxacin2.96

Anticancer Activity

  • Cell Line Studies : The compound has been tested on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that it induces apoptosis in cancer cells.
    • IC50 Values : The IC50 value for A549 cells was reported at approximately 49.85 μM, indicating effective growth inhibition.

Anti-inflammatory Activity

  • Inflammation Models : In animal models of inflammation, the compound exhibited significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Comparison with Standard Drugs : When compared with standard anti-inflammatory medications, the compound showed comparable efficacy with potentially fewer side effects.

Case Studies

Several studies have documented the biological activity of similar compounds within the same chemical class:

  • Study on Triazole Derivatives : A review highlighted that triazole derivatives exhibit broad-spectrum antimicrobial activity and can be optimized for enhanced potency through structural modifications .
  • Synthesis and Evaluation : Another study synthesized quinolone-triazole hybrids that displayed significant antibacterial properties against resistant strains .

Comparison with Similar Compounds

Structural Insights :

  • Triazoloquinoxaline vs. Quinazoline: The triazoloquinoxaline core in the target compound offers a fused bicyclic system that may improve planar stacking with biological targets compared to monocyclic quinazoline derivatives .

Key Challenges :

  • Steric hindrance from bulky substituents (e.g., trifluoromethylphenyl) can reduce reaction yields .
  • Oxidation of sulfanyl groups during synthesis requires inert atmospheres or reducing agents .

Q & A

(Basic) What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinoxaline core. Key steps include:

Quinoxaline core assembly : Cyclization of o-phenylenediamine derivatives with carbonyl reagents under acidic conditions.

Sulfanyl group introduction : Thiolation at the 4-position of the triazoloquinoxaline using 3-methoxythiophenol in the presence of a base (e.g., K₂CO₃) .

Acetamide coupling : Reaction of the intermediate with chloroacetyl chloride, followed by substitution with furfurylamine.
Optimization tip : Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize side reactions .

(Basic) Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, sulfanyl groups) and backbone integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) and monitor degradation under stress conditions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₂₃H₁₉N₅O₃S, exact mass: 469.12 g/mol) .

(Basic) What initial biological screening assays are appropriate?

Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity controls : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .

(Advanced) How can researchers optimize the synthetic yield?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature (60–120°C), catalyst loading (e.g., Pd/C), and reaction time (12–48 hrs).
  • Response surface methodology : Identify optimal conditions (e.g., 80°C, 20% catalyst, 24 hrs) to maximize yield (>65%) .
  • Scale-up considerations : Use continuous-flow systems for reproducible, gram-scale synthesis .

(Advanced) What strategies resolve contradictions in reported bioactivity data?

Assay standardization : Compare results under identical conditions (e.g., serum concentration, incubation time) .

Structural analogs : Test derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .

Meta-analysis : Cross-reference with PubChem BioAssay data to identify outliers or assay-specific biases .

(Advanced) How to investigate the mechanism of action?

Molecular docking : Screen against kinase targets (e.g., EGFR, PI3K) using AutoDock Vina to predict binding affinities .

Enzyme inhibition assays : Measure activity against purified enzymes (e.g., topoisomerase II) via fluorescence-based kits .

Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

(Advanced) What in silico methods predict physicochemical properties?

  • QSAR models : Use descriptors like logP (2.8 ± 0.3) and polar surface area (110 Ų) to predict permeability and solubility .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule compliance) and hepatotoxicity risks .
  • Molecular dynamics (MD) : Simulate stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

(Advanced) How to design derivatives for improved pharmacokinetics?

Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) at the furan or acetamide positions .

Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .

In vivo validation : Use rodent models to assess oral bioavailability and plasma half-life .

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